

tri-sec-butylborane chemical structure and bonding

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An In-depth Technical Guide to the Chemical Structure and Bonding of Tri-sec-butylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-sec-butylborane, a sterically hindered trialkylborane, is a pyrophoric liquid with significant applications in organic synthesis, particularly in hydroboration and as a reducing agent.[1][2][3] Its chemical formula is C₁₂H₂₇B, and it has a molecular weight of 182.15 g/mol .[1][2] This guide provides a detailed examination of the chemical structure and bonding of **tri-sec-butylborane**, drawing upon established principles of organoboron chemistry and spectroscopic data. Due to its high reactivity, detailed experimental structural data is scarce; therefore, this guide also incorporates theoretical considerations and analogies to related, well-characterized organoboranes.

Chemical Structure

The structure of **tri-sec-butylborane** consists of a central boron atom covalently bonded to the secondary carbon atom of three separate sec-butyl groups.[1] This arrangement results in significant steric congestion around the boron center, which profoundly influences its reactivity and selectivity.

Molecular Geometry



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The central boron atom in trialkylboranes is characteristically trigonal planar, a consequence of sp² hybridization. This arrangement leads to an electron-deficient boron center with an empty p-orbital perpendicular to the plane of the B-C bonds. In an idealized structure, the C-B-C bond angles would be 120°. However, the bulky nature of the three sec-butyl groups in **tri-sec-butylborane** introduces considerable steric strain. This steric hindrance likely causes a distortion from the ideal trigonal planar geometry. The C-B-C bond angles are expected to be slightly compressed, and the sec-butyl groups will adopt conformations that minimize steric interactions. This may involve rotation around the B-C bonds to stagger the ethyl and methyl substituents of the sec-butyl groups.

While specific experimental bond lengths and angles for **tri-sec-butylborane** are not readily available in the literature, data from related sterically hindered organoboranes can provide valuable estimates.



Parameter	Expected Value Range	Notes
B-C Bond Length	1.56 - 1.58 Å	The B-C bond is a single covalent bond. Steric hindrance may cause a slight elongation compared to less substituted trialkylboranes.
C-B-C Bond Angle	116° - 120°	Deviation from the ideal 120° of a perfect trigonal planar geometry is expected due to the steric bulk of the sec-butyl groups, leading to some pyramidalization.
Hybridization of B	sp²	The boron atom utilizes three sp² hybrid orbitals to form sigma bonds with the three sec-butyl groups, leaving one unhybridized p-orbital.
Hybridization of C	sp³	The carbon atoms within the sec-butyl groups are sp ³ hybridized, forming a tetrahedral geometry.

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C2 -- C2_Me;
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C3 -- C3 Me;
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Figure 1: 2D representation of the chemical structure of **tri-sec-butylborane**.

Bonding and Hybridization

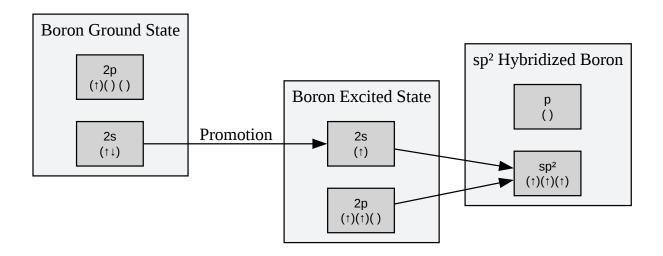
The bonding in **tri-sec-butylborane** is best understood through the lens of valence bond theory and molecular orbital theory.

Boron Atom Hybridization

The boron atom in **tri-sec-butylborane** undergoes sp² hybridization. Boron's ground state electron configuration is 1s²2s²2p¹. To form three covalent bonds, one of the 2s electrons is promoted to a 2p orbital. The one 2s and two 2p orbitals then hybridize to form three equivalent sp² hybrid orbitals, which lie in a plane at 120° to each other. The remaining 2p orbital is unhybridized and lies perpendicular to this plane.

Each of the three sp² hybrid orbitals on the boron atom overlaps with a sp³ hybrid orbital from the secondary carbon atom of a sec-butyl group to form a strong σ (sigma) bond.





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Figure 2: Orbital hybridization scheme for the boron atom in tri-sec-butylborane.

The Boron-Carbon Bond

The B-C bond is a single, covalent σ bond formed from the overlap of a boron sp² hybrid orbital and a carbon sp³ hybrid orbital. The electronegativity difference between boron (2.04) and carbon (2.55) results in a bond with some polar character, with the electron density shifted towards the carbon atom. This makes the carbon atom slightly nucleophilic and the boron atom electrophilic.

The empty p-orbital on the boron atom is a key feature of trialkylboranes. It is a Lewis acidic site, readily accepting a pair of electrons from a Lewis base. However, in **tri-sec-butylborane**, the significant steric bulk of the three sec-butyl groups hinders the approach of nucleophiles to this empty p-orbital, thereby moderating its Lewis acidity compared to less hindered trialkylboranes.

Experimental Protocols

Due to the pyrophoric nature of **tri-sec-butylborane**, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of Tri-sec-butylborane



A common method for the synthesis of **tri-sec-butylborane** involves the hydroboration of 2-butene with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).

Protocol:

- A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with a solution of 2-butene in anhydrous tetrahydrofuran (THF).
- The flask is cooled to 0 °C in an ice bath.
- A solution of BH₃·THF is added dropwise from the dropping funnel to the stirred solution of 2butene.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the completion of the hydroboration reaction.
- The resulting solution of tri-sec-butylborane in THF is then used directly for subsequent reactions or can be characterized.

Note: The product is typically not isolated in a pure form due to its high reactivity and is usually handled as a solution in THF.

Structural Characterization

Direct structural characterization of **tri-sec-butylborane** by single-crystal X-ray diffraction is challenging due to its liquid state and high reactivity. Spectroscopic methods are the primary means of characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $^{\circ}$ ¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad singlet in the region characteristic of three-coordinate boron in trialkylboranes (typically δ 60-80 ppm). The chemical shift will be influenced by the steric environment.
 - ¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra will show complex multiplets corresponding to the sec-butyl groups. Due to the chirality of the secondary carbon, diastereotopic protons and carbons may be observed, further complicating the spectra.



Hypothetical NMR Data:

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
11B	~75	broad s	B(sec-Bu)₃
13 C	~35	m	B-CH(CH ₃)CH ₂ CH ₃
~30	m	B-CH(CH ₃)CH ₂ CH ₃	
~20	m	B-CH(CH3)CH2CH3	_
~12	m	B-CH(CH3)CH2CH3	
¹ H	1.5 - 2.0	m	B-CH(CH ₃)CH ₂ CH ₃
1.0 - 1.5	m	B-CH(CH ₃)CH ₂ CH ₃	
0.8 - 1.2	m	B-CH(CH3)CH2CH3	_
0.7 - 1.0	m	B-CH(CH3)CH2CH3	_

This is a generalized and hypothetical representation. Actual spectra may be more complex.

Conclusion

Tri-sec-butylborane possesses a unique chemical structure dominated by a sterically congested, sp²-hybridized boron center. This structure dictates its chemical behavior as a potent yet selective reagent in organic synthesis. While direct experimental determination of its precise geometric parameters is challenging, a combination of spectroscopic data and theoretical considerations provides a robust model of its structure and bonding. This understanding is crucial for harnessing its reactivity in the development of novel synthetic methodologies and in the production of fine chemicals and pharmaceuticals.

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